molecular formula C12H6O4 B14736229 2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 5304-74-5

2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione

Cat. No.: B14736229
CAS No.: 5304-74-5
M. Wt: 214.17 g/mol
InChI Key: NADLWMJDCGZETE-UHFFFAOYSA-N
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Description

2H,5H-Pyrano3,2-cbenzopyran-2,5-dione is a heterocyclic compound that belongs to the class of pyranocoumarins. This compound is characterized by a fused ring system consisting of a pyran ring and a benzopyran ring. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxycoumarin with an aldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound through a condensation reaction followed by cyclization.

Industrial Production Methods: Industrial production of 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions::
  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Amines or thiols in the presence of a suitable catalyst.
Major Products::
  • Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduction: Reduced derivatives with hydrogenated functional groups.
  • Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2H,5H-Pyrano3,2-cbenzopyran-2,5-dione has a wide range of scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new heterocyclic compounds with potential biological activities.
  • Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
  • Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications. It is studied for its role in drug development and as a lead compound for designing new pharmaceuticals.
  • Industry: The compound is used in the development of new materials with specific properties. It is also employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds::

  • 2H,5H-Pyrano3,2-cbenzopyran-5-one: This compound is structurally similar but lacks the dione functionality at the 2,5 positions.
  • 2H,5H-Pyrano3,2-cbenzopyran-4,5(3H)-dione: This compound has a similar fused ring system but differs in the position and number of dione functionalities.
  • 2,2-Dimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromen-5-one: This compound has additional methyl groups and a different substitution pattern.

Uniqueness: 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione is unique due to its specific dione functionality at the 2,5 positions, which imparts distinct chemical and biological properties. This functionality allows the compound to participate in unique chemical reactions and exhibit specific biological activities that are not observed in its structurally similar counterparts.

Properties

CAS No.

5304-74-5

Molecular Formula

C12H6O4

Molecular Weight

214.17 g/mol

IUPAC Name

pyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C12H6O4/c13-10-6-5-8-11(16-10)7-3-1-2-4-9(7)15-12(8)14/h1-6H

InChI Key

NADLWMJDCGZETE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=O)O3)C(=O)O2

Origin of Product

United States

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